Product packaging for Aliskiren D6 Hemifumarate(Cat. No.:)

Aliskiren D6 Hemifumarate

Cat. No.: B11936934
M. Wt: 1231.7 g/mol
InChI Key: KLRSDBSKUSSCGU-PFGUTONBSA-N
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Description

Role of Isotope-Labeled Compounds in Quantitative Bioanalytical Sciences

Isotope-labeled compounds, particularly those labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), play a pivotal role in modern bioanalysis. scioninstruments.comcernobioscience.comcreative-proteomics.com These labeled molecules serve as ideal internal standards in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.compharmoutsource.com An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to all samples, including calibration standards and unknown samples. pharmoutsource.com Its purpose is to correct for variations that can occur during sample preparation, chromatography, and detection. wuxiapptec.combiopharmaservices.com

The use of stable isotopically labeled (SIL) internal standards is considered the gold standard in quantitative bioanalysis. biopharmaservices.comkcasbio.com Because SIL internal standards are nearly identical to the analyte, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for matrix effects and other sources of variability. scioninstruments.comtexilajournal.com This leads to enhanced accuracy and precision in the quantification of drugs and their metabolites in complex biological matrices like plasma, blood, and urine. pharmoutsource.comtandfonline.com

Methodological Advantages of Deuteration in Drug Disposition and Metabolic Pathway Elucidation

Deuteration, the substitution of hydrogen atoms with deuterium, offers significant advantages in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. cernobioscience.commusechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. clearsynthdiscovery.comneulandlabs.com This increased bond strength can lead to a slower rate of metabolism for deuterated compounds, as enzymes find it more difficult to break the C-D bond. clearsynthdiscovery.comneulandlabs.com

This property can be strategically utilized to:

Improve Metabolic Stability: By deuterating positions on a drug molecule that are susceptible to metabolic cleavage, the drug's half-life can be extended. clearsynthdiscovery.comneulandlabs.com

Reduce Toxic Metabolite Formation: Slower metabolism can decrease the formation of potentially harmful or reactive metabolites, thereby improving the safety profile of a drug. clearsynthdiscovery.com

Enhance Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can reduce this effect, leading to higher concentrations of the active drug in systemic circulation. researchgate.net

Elucidate Metabolic Pathways: The use of deuterated compounds allows researchers to trace the metabolic fate of a drug, helping to identify and characterize its various metabolites. musechem.com

Aliskiren (B1664508) D6 Hemifumarate as a Specialized Reference Standard in Renin Inhibitor Research

Aliskiren is a potent and selective, nonpeptide inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). caymanchem.comnih.govdrugbank.com By inhibiting renin, aliskiren effectively reduces blood pressure and is used in the treatment of hypertension. drugbank.comnih.gov

In the context of renin inhibitor research, Aliskiren D6 Hemifumarate serves as a crucial analytical tool. caymanchem.commedchemexpress.comtargetmol.com It is a deuterated form of aliskiren, where six hydrogen atoms have been replaced with deuterium. caymanchem.comnih.gov This stable isotope-labeled version is intended for use as an internal standard for the precise quantification of aliskiren in biological samples and pharmaceutical formulations using GC- or LC-MS methods. caymanchem.com

The use of this compound as an internal standard in pharmacokinetic and bioequivalence studies of aliskiren ensures the reliability and accuracy of the analytical data. dntb.gov.uacore.ac.uk For instance, in a study investigating the absorption, distribution, metabolism, and excretion of aliskiren, a gem-dimethyl d6-aliskiren derivative was used as an internal standard. e-lactancia.org The similar physicochemical properties of this compound to the parent drug, aliskiren, allow it to effectively compensate for analytical variability, leading to robust and reproducible results. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H110N6O16 B11936934 Aliskiren D6 Hemifumarate

Properties

Molecular Formula

C64H110N6O16

Molecular Weight

1231.7 g/mol

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methylnonanamide;(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-8-methyl-2-propan-2-yl-7-[[4-(trideuteriomethoxy)-3-[3-(trideuteriomethoxy)propoxy]phenyl]methyl]nonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1/i7D3,8D3;3D3,4D3;

InChI Key

KLRSDBSKUSSCGU-PFGUTONBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(=O)NCC(C)(C)C(=O)N)C([2H])([2H])[2H].[2H]C([2H])([2H])OCCCOC1=C(C=CC(=C1)C[C@@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N)C(C)C)OC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Strategies and Structural Derivatization of Aliskiren and Its Deuterated Analogues

Deuterium (B1214612) Labeling Methods for Aliskiren (B1664508) Synthesis

Deuterium-labeled analogues of pharmaceutical compounds are crucial as internal standards for pharmacokinetic studies and mass spectrometry analyses. For Aliskiren, the hexadeuterated analogue, Aliskiren-d6, serves this vital role. caymanchem.com It is specifically utilized for the quantification of Aliskiren in biological samples by GC- or LC-MS. caymanchem.come-lactancia.org

The designation "Aliskiren-d6" indicates the incorporation of six deuterium atoms. The chemical structure and systematic name confirm that these deuterium atoms replace the six hydrogen atoms on the two methyl groups of the 3-amino-2,2-dimethylpropionamide moiety. caymanchem.com This specific placement results in a gem-dimethyl group where both methyls are trideuteriomethyl groups (-CD₃).

While specific, detailed synthetic routes published in peer-reviewed journals for Aliskiren-d6 are not abundant, the synthesis can be logically inferred from established Aliskiren manufacturing processes. The general synthesis of Aliskiren involves the coupling of a complex octanoic acid derivative with 3-amino-2,2-dimethylpropionamide. google.com Therefore, the synthesis of Aliskiren-d6 would necessitate the use of a deuterated version of this amine building block, namely 3-amino-2,2-bis(trideuteriomethyl)propionamide.

The synthesis of such deuterated building blocks can be achieved through various methods, including:

Use of Deuterated Precursors: The synthesis could start from a simple deuterated precursor like deuterated acetone (B3395972) or isobutyric acid, which contains the required gem-dimethyl framework, and then be elaborated into the desired deuterated amine.

Deuterium Exchange Reactions: General methods for the α-deuteration of amines or their precursors using D₂O as the deuterium source under specific catalytic conditions could be employed. rsc.org

Reductive Deutero-amination: Strategies involving the reductive amination of α-oxo-carbonyl compounds using a deuterium source can create α-deuterated amino acids and related structures. nih.gov

Once the 3-amino-2,2-bis(trideuteriomethyl)propionamide is synthesized, it can be introduced into any of the convergent synthetic routes of Aliskiren, typically in the final steps, to yield the target Aliskiren-d6 molecule. The resulting Aliskiren-d6 free base would then be converted to its hemifumarate salt.

Stereochemical Control and Chirality in the Chemical Synthesis of Aliskiren Scaffolds

The Aliskiren molecule possesses four stereogenic centers, making stereochemical control a paramount challenge in its synthesis. The required stereoisomer is (2S, 4S, 5S, 7S). Numerous strategies have been developed to achieve high diastereoselectivity and enantioselectivity.

Key synthetic approaches include:

Chiral Auxiliaries: Early and industrial syntheses often relied on the use of chiral auxiliaries to install the desired stereochemistry. For instance, the original Novartis synthesis employed Evans and Schöllkopf auxiliaries to set three of the four stereogenic centers. rsc.org This method, while effective, can be less economical due to the need for multiple independent operations. rsc.org

Asymmetric Catalysis: More modern and efficient approaches utilize asymmetric catalysis.

Asymmetric Hydrogenation: One strategy involves the iridium-catalyzed asymmetric hydrogenation of specifically designed allylic alcohol fragments, which can set the stereochemistry at C2 and C7 with high enantiomeric excess (93-97% ee). caymanchem.com Another approach uses asymmetric hydrogenation for the simultaneous stereocontrolled generation of the C4 and C5 centers. e-lactancia.org

Asymmetric Nitroaldol (Henry) Reaction: A convergent synthesis has been developed where the key step is a copper-catalyzed asymmetric Henry reaction between two enantiopure synthons. This single step establishes the correct configuration at all four stereocenters in a nitrolactone intermediate. vulcanchem.comnih.gov

Chiral Pool Synthesis: Some routes begin with readily available chiral molecules (the "chiral pool"). A formal total synthesis was accomplished starting from D-tartrate diester, proceeding through a symmetric cis-cisoid-cis-bis-lactone precursor to control the stereochemistry. bdg.co.nz

Novel Bond Disconnections and Cyclization Strategies:

A convergent synthesis based on an unusual C5-C6 bond disconnection has been reported. e-lactancia.org

A "macrocycle route" utilizes a ring-closing metathesis (RCM) reaction to form a nine-membered unsaturated lactone, followed by a highly stereoselective Du Bois aziridination and subsequent ring-opening to create the vicinal amino alcohol moiety at C4 and C5. nih.govnih.gov

A samarium(II) iodide-promoted radical addition has been used to build the carbon skeleton, with stereochemistry controlled through subsequent stereoselective reductions.

Summary of Stereochemical Control Strategies in Aliskiren Synthesis
StrategyKey ReactionStereocenters ControlledReference
Asymmetric HydrogenationIridium-catalyzed hydrogenation of allylic alcoholsC2, C7 caymanchem.com
Asymmetric Henry ReactionCopper-catalyzed asymmetric nitroaldol reactionC2, C4, C5, C7 (in one key step) vulcanchem.comnih.gov
Chiral Pool SynthesisStarting from D-tartrate diester via a symmetric precursorAll four centers derived from initial precursor bdg.co.nz
Chiral AuxiliariesUse of Evans and Schöllkopf auxiliariesStepwise control of individual stereocenters rsc.org
Macrocycle RouteRing-Closing Metathesis (RCM) and Du Bois AziridinationC4, C5 via aziridination nih.govnih.gov

Preparation Routes for Aliskiren Hemifumarate and Related Salt Forms

Aliskiren is administered as a hemifumarate salt, which improves its stability and handling properties. The preparation of Aliskiren hemifumarate is the final step in the synthesis, following the creation of the Aliskiren free base.

The general procedure involves reacting the Aliskiren free base with fumaric acid in a 2:1 molar ratio. Several variations of this process have been described:

Crystallization from a Solvent Mixture: One common method involves dissolving Aliskiren free base and fumaric acid in a mixture of solvents, such as ethanol (B145695) and acetonitrile. google.com The solution is heated to ensure complete dissolution, then slowly cooled to room temperature and stirred for an extended period (e.g., 12 hours) to induce crystallization of the hemifumarate salt. google.com The resulting slurry is filtered, and the solid product is collected. google.comsilae.it

Solvent Evaporation and Recrystallization: An alternative procedure dissolves Aliskiren free base and fumaric acid in ethanol. The solvent is then evaporated, and the residue is redissolved in a different solvent, like acetonitrile. Seeding with pre-existing crystals of Aliskiren hemifumarate can be used to initiate crystallization. The suspension is stirred, cooled, filtered, and dried to yield the final product. nih.gov

While the hemifumarate is the commercially available form, other pharmaceutically acceptable salts of Aliskiren can be prepared. These are typically formed by reacting the free base with the corresponding inorganic or organic acid, such as hydrochloric acid, sulfuric acid, acetic acid, citric acid, or tartaric acid. nih.gov

Chemical Modification and Complexation Studies of Aliskiren

Synthesis of Metal Coordination Complexes of Aliskiren

Research into the chemical modification of Aliskiren has included the synthesis of metal coordination complexes, which can alter the compound's physicochemical and biological properties. A copper(II) complex of Aliskiren has been synthesized and characterized. This represents the first reported metal coordination complex involving Aliskiren.

The synthesis of the complex, Cu(Alk)₂(H₂O)₂₂, involves the following steps:

Isolation of Aliskiren Base: The Aliskiren hemifumarate salt is first converted to the Aliskiren free base (Alk base).

Complexation: An ethanolic solution of cupric nitrate (B79036) (Cu(NO₃)₂) is added dropwise to an ethanolic solution of the Aliskiren base.

pH Adjustment and Purification: The pH of the mixture is adjusted to 12 with sodium hydroxide (B78521) (NaOH) to precipitate any excess copper(II) as copper(II) hydroxide. After filtering the solid precipitate, the resulting purple solution is acidified with nitric acid (HNO₃) to a neutral pH of 7, which causes a color change to blue, indicating the formation of the desired complex.

In this complex, Aliskiren acts as a bidentate ligand, coordinating with the copper(II) ion through nitrogen and oxygen donor atoms.

Chemical Synthesis and Isolation of Aliskiren Impurities and Degradation Products

The complex, multi-step synthesis of Aliskiren can lead to the formation of various process-related impurities. Furthermore, the molecule can degrade under certain stress conditions. The identification, synthesis, and characterization of these related compounds are critical for ensuring the purity and safety of the final drug product.

Process-Related Impurities: These impurities can arise from unreacted starting materials, intermediates, or by-products of side reactions.

Dimeric Impurity: A specific dimeric impurity has been identified, isolated, and independently synthesized for confirmation. google.com

Intermediates: Residual intermediates such as N-Boc Aliskiren or other protected forms can be present if deprotection steps are incomplete.

Degradation Products: Forced degradation studies under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions have been performed to identify potential degradation pathways.

Hydrolysis and Cyclization: Six primary degradation products were identified in solution-state stress studies. A notable degradation pathway involves hydrolysis of the terminal amide, followed by an interesting cyclization reaction.

Ether Cleavage: Under certain conditions, cleavage of the ether bonds in the 4-methoxy-3-(3-methoxypropoxy)phenyl side chain can occur.

Reaction with Solvents: A pseudo degradation product was observed to form from a reaction between Aliskiren and acetonitrile, a common HPLC solvent, highlighting the importance of analytical method design.

The isolation of these impurities is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), and their structures are elucidated using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Known Impurities and Degradation Products of Aliskiren
Compound TypeDescriptionOriginReference
Process-Related ImpurityDimeric ImpuritySide reaction during synthesis google.com
Process-Related ImpurityN-Boc AliskirenIncomplete deprotection of intermediate
Process-Related ImpurityDesmethoxy AliskirenImpurity in starting material or side reaction
Degradation ProductHydrolysis/Cyclization ProductsForced degradation (hydrolytic stress)
Degradation ProductEther Cleavage ProductsDegradation
Pseudo Degradation ProductAcetonitrile AdductReaction with analytical solvent

Advanced Analytical Methodologies for Characterization and Quantification of Aliskiren D6 Hemifumarate

Mass Spectrometry-Based Techniques for Trace Analysis and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful tool for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Deuterated Compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a widely adopted technique for the analysis of deuterated compounds like Aliskiren (B1664508) D6. The inherent mass difference between the deuterated standard and the unlabeled analyte allows for their distinct detection and quantification by the mass spectrometer. nih.gov LC-MS methods offer high sensitivity, making them suitable for detecting trace amounts of the compound in various samples. nih.gov

The use of deuterated mobile phase additives in LC-MS can further aid in the differentiation of isobaric compounds. While this approach can sometimes lead to spectral complications due to the presence of residual protiated forms, it demonstrates the versatility of LC-MS in isotopic analysis. nih.gov The development of advanced LC-MS techniques, including the use of high-resolution mass spectrometry, enhances the ability to resolve and identify complex mixtures of isotopically labeled and unlabeled species.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Isotopic Variants

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of isotopic variants, particularly for volatile and thermally stable compounds. researchgate.net In the context of Aliskiren D6, which is a relatively large and non-volatile molecule, derivatization would likely be necessary to increase its volatility for GC-MS analysis. dokumen.pub

GC-MS is highly effective in separating and quantifying different isotopomers, which are molecules that differ only in their isotopic composition. nih.govphysiology.org The raw data from GC-MS often requires correction for background and spectral overlap to accurately determine the molar ratios of the tracer and the original molecule. physiology.org Isotope-Ratio-Monitoring GC-MS (IRM-GCMS) is a specialized application that allows for the continuous measurement of isotope ratios of eluting compounds after combustion, providing highly precise isotopic analysis. scripps.edu

Development of LC-MS/MS Methods Utilizing Deuterated Internal Standards

The use of stable isotope-labeled internal standards, such as Aliskiren D6, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govtexilajournal.com This is because the deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects. nih.govtexilajournal.com

The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic separation conditions and the mass spectrometric detection settings. For instance, a UPLC-MS/MS method for the simultaneous estimation of aliskiren, amlodipine, and hydrochlorothiazide (B1673439) in human plasma utilized multiple reaction monitoring (MRM) for sensitive and specific detection. researchgate.netnih.gov The selection of appropriate precursor-product ion transitions for both the analyte and the deuterated internal standard is critical for the accuracy of the method. nih.gov In a study on the absorption and metabolism of aliskiren, a derivative, gem-dimethyl d6-aliskiren, was used as an internal standard in an HPLC-MS/MS assay. e-lactancia.org

Table 1: LC-MS/MS Parameters for Aliskiren Analysis

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Positive nih.govresearchgate.netnih.gove-lactancia.org
Mass AnalyzerTriple Quadrupole e-lactancia.orgacs.org
Acquisition ModeMultiple Reaction Monitoring (MRM) researchgate.netnih.gov
Internal StandardAliskiren D6 or a derivative e-lactancia.orgcaymanchem.com

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of Aliskiren D6 Hemifumarate and for identifying and quantifying any related impurities. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles in this process.

High-Performance Liquid Chromatography (HPLC) in Related Substance Assessment

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary technique for the analysis of related substances in aliskiren. derpharmachemica.comveeprho.com Stability-indicating HPLC methods are developed and validated to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. derpharmachemica.com

Several RP-HPLC methods have been reported for the simultaneous estimation of aliskiren with other antihypertensive drugs, demonstrating the versatility of this technique. researchgate.netsphinxsai.comwisdomlib.org The choice of column, mobile phase composition, flow rate, and detection wavelength are all critical parameters that are optimized to achieve the desired separation and sensitivity. derpharmachemica.comresearchgate.netwisdomlib.org For example, a stability-indicating method for aliskiren hemifumarate used a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile. derpharmachemica.com

Table 2: Typical HPLC Conditions for Aliskiren Analysis

ParameterConditionReference
ColumnC18, C8 derpharmachemica.comresearchgate.netsphinxsai.comresearchgate.net
Mobile PhaseAcetonitrile, Methanol, Phosphate Buffer, Water derpharmachemica.comresearchgate.netsphinxsai.comresearchgate.net
Flow Rate1.0 - 1.5 mL/min derpharmachemica.comresearchgate.netwisdomlib.org
DetectionUV at ~230 nm derpharmachemica.comresearchgate.net

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas chromatography (GC) is the preferred method for the analysis of volatile impurities, such as residual solvents, that may be present in the this compound drug substance. researchgate.netveeprho.com These solvents are often used during the synthesis and purification processes and their levels must be controlled within strict limits.

The GC method typically involves dissolving the sample in a suitable solvent and injecting it into the GC system, which is equipped with a column capable of separating the volatile components. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. The method must be validated to ensure its accuracy, precision, and linearity for the target volatile impurities.

Analytical Method Development and Validation Protocols for Reference Standards

The development and validation of analytical methods for this compound, primarily used as an internal standard, are fundamental for pharmacokinetic and bioequivalence studies. caymanchem.comfda.gov These protocols ensure that the method is reliable, reproducible, and accurate for its intended purpose, which is typically the quantification of the non-labeled drug, Aliskiren. weblivelink.comaxios-research.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are the predominant techniques employed. derpharmachemica.comresearchgate.netveeprho.com

Method development for quantifying Aliskiren using its D6 variant involves optimizing chromatographic conditions to achieve a clear separation from endogenous interferences and other related substances. A reverse-phase liquid chromatographic (RP-LC) method, for instance, was developed for Aliskiren Hemifumarate and its impurities using a mobile phase consisting of a phosphate buffer and acetonitrile. derpharmachemica.com The detection wavelength is typically set around 230 nm for UV detection. derpharmachemica.com

Validation of these analytical methods is performed in accordance with International Council for Harmonisation (ICH) guidelines. Key validation parameters include linearity, range, accuracy, precision, specificity, and recovery. fda.govresearchgate.net For the bioanalytical method of Aliskiren in human plasma, Aliskiren-d6 is used as the internal standard. fda.gov The validation results confirm the method's suitability for analyzing clinical samples.

Below is a table summarizing typical validation parameters for an LC-MS/MS assay for Aliskiren, utilizing Aliskiren-d6 as the internal standard.

ParameterAliskirenAliskiren-d6Source
Standard Curve Range 0.5 to 500 ng/mLN/A (Internal Standard) fda.gov
QC Sample Concentrations 1.5, 80, and 400 ng/mLN/A (Internal Standard) fda.gov
Lower Limit of Detection (LLOD) 0.5 ng/mL (plasma)N/A (Internal Standard) e-lactancia.org
Precision (%CV), Inter-day 3.3 to 5.8%N/A (Internal Standard) fda.gov
Accuracy (Bias), Inter-day -8.1 to -2.0%N/A (Internal Standard) fda.gov
Recovery 87.7%73.5% fda.gov
Specificity No interference observedNo interference observed fda.gov

This table is interactive. You can sort and filter the data.

Spectroscopic Techniques for Structural Elucidation of Aliskiren Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Aliskiren and its derivatives, including impurities and metabolites. jchps.com A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural information. e-lactancia.orgresearchgate.net

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and characterizing Aliskiren's metabolites and impurities. veeprho.come-lactancia.org Electrospray ionization (ESI) is a commonly used interface, typically in positive ion mode. e-lactancia.org High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF), allows for exact mass measurements, which helps in determining the elemental composition of unknown compounds. e-lactancia.org Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are crucial for elucidating the structure of metabolites. For Aliskiren, key fragment ions have been identified that help pinpoint the location of metabolic modifications on the molecule. e-lactancia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides molecular weight and fragmentation data, NMR spectroscopy (¹H NMR and ¹³C NMR) is essential for the definitive structural confirmation of Aliskiren and its derivatives. e-lactancia.orggoogle.com ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon skeleton. google.com For example, ¹H-NMR data for Aliskiren hemifumarate in DMSO-d6 shows characteristic signals for its aromatic, aliphatic, and amide protons. google.com In cases where metabolite concentrations in human samples are too low for NMR analysis, data is sometimes obtained from metabolites isolated from animal studies, provided they are identical based on LC-MS data. e-lactancia.org

Other Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For an Aliskiren-copper complex, FTIR was used to analyze the coordination of the drug to the metal ion. scielo.org.mx

X-ray Powder Diffractometry (XRPD): This technique is used to characterize the solid-state form of Aliskiren hemifumarate, distinguishing between crystalline and amorphous forms. google.com

UV-Visible Spectroscopy: This technique is primarily used for quantitative analysis and to determine the optimal detection wavelength for HPLC methods. derpharmachemica.comscielo.org.mx

The following table summarizes key spectroscopic data used for the characterization of Aliskiren.

TechniqueSampleKey Findings/DataSource
¹H-NMR Aliskiren Hemifumarateδ/ppm in DMSO-d6: 7.62 (t, 1H), 3.71 (s, 3H, methoxy), 1.03 (s, 6H) google.com
¹³C-NMR Aliskiren Hemifumarateδ/ppm in DMSO-d6: 178.5, 174.7, 170.2 (carbonyls), 55.5 (methoxy C) google.com
Mass Spectrometry (Q-TOF) Aliskiren Hemifumaratem/z 552.4 (MH⁺) google.com
Mass Spectrometry (ESI-MS) AliskirenProtonated molecular ion at m/z 624 and key fragment ions. e-lactancia.org
FTIR Aliskiren Copper ComplexCharacterization of C=O stretching and other functional groups upon complexation. scielo.org.mx
XRPD Aliskiren HemifumarateCharacterized by peaks at specific 2θ angles, confirming crystalline form. google.com

This table is interactive. You can sort and filter the data.

Metabolic Fate and Biotransformation Pathways of Aliskiren: Application of Stable Isotope Tracers

Identification of Primary and Secondary Metabolic Pathways of Aliskiren (B1664508)

Studies using [¹⁴C]Aliskiren have revealed that the drug undergoes limited metabolism in humans. nih.goveuropa.eu The parent, unchanged drug is the main circulating component in plasma, accounting for approximately 81% of the total plasma radioactivity, which indicates a very low systemic exposure to its metabolites. nih.gove-lactancia.org

The primary metabolic pathways identified are oxidative. e-lactancia.orgnih.gov These biotransformations result in two major metabolites that together account for less than 5% of Aliskiren in the plasma. nih.govnih.gov The main reactions are:

O-demethylation: This occurs at either the phenyl-propoxy side chain or the 3-methoxy-propoxy group. nih.gove-lactancia.orgnih.gov

Oxidation: Further oxidation of the O-demethylated intermediates leads to the formation of a carboxylic acid derivative. nih.gove-lactancia.orgnih.gov

In total, oxidized metabolites represent a very small fraction of the administered dose, estimated to be at least 1.3% to 1.4%. europa.eue-lactancia.orgukm.my Minor oxidized and hydrolyzed metabolites have also been detected. drugbank.com Two additional metabolites, identified as isomers M13 and M14, were found exclusively in feces and are thought to be formed from unabsorbed Aliskiren, possibly through microbial metabolism in the gut. fda.gov

Table 1: Major Metabolic Pathways of Aliskiren

PathwayDescriptionResulting Metabolite
Primary O-demethylation at the phenyl-propoxy or 3-methoxy-propoxy group.O-demethylated alcohol derivative drugbank.com
Secondary Subsequent oxidation of the alcohol derivative.Carboxylic acid derivative nih.gove-lactancia.orgdrugbank.com

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in Aliskiren Metabolism

The oxidative metabolism of Aliskiren is primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, CYP3A4 has been identified as the major enzyme responsible for the biotransformation of Aliskiren. europa.eunih.govukm.myresearchgate.netif-pan.krakow.pl It is estimated that approximately 1.4% of an oral dose is metabolized, with CYP3A4 facilitating this process. europa.euukm.my

Characterization of Metabolite Excretion and Elimination Routes

The elimination of Aliskiren and its metabolites is overwhelmingly through the fecal route. nih.govnih.govdrugbank.com Following a single oral dose of radiolabeled [¹⁴C]Aliskiren, nearly 91% of the dose was recovered in the feces over 168 hours. nih.gove-lactancia.org A very small fraction, approximately 0.6% of the dose, was recovered in the urine. nih.gove-lactancia.orgnih.gov

The vast majority of the drug excreted in the feces is unchanged, unabsorbed Aliskiren. nih.gove-lactancia.org This indicates that the absorbed fraction of Aliskiren is low, estimated to be around 5% of the dose. nih.gove-lactancia.org The portion of the dose that is absorbed is eliminated primarily as unchanged drug via the hepatobiliary system. nih.gove-lactancia.orgnih.gov Oxidized metabolites in the excreta account for only about 1.4% of the total radioactive dose. fda.gov The elimination half-life of Aliskiren is long, approximately 40 hours, supporting once-daily administration. europa.eu

Table 2: Excretion Routes of an Oral Aliskiren Dose

Excretion RoutePercentage of Dose RecoveredPrimary Component(s)
Fecal ~91% nih.gove-lactancia.orgUnchanged, unabsorbed Aliskiren; minor metabolites e-lactancia.orgfda.gov
Renal (Urine) ~0.6% nih.gove-lactancia.orgnih.govUnchanged Aliskiren; minor metabolites e-lactancia.orgfda.gov

Investigation of Drug Transporter Interactions in Aliskiren Disposition

The disposition of Aliskiren is significantly influenced by drug transporters, which affects its low bioavailability. researchgate.net Aliskiren is a substrate for the efflux transporter P-glycoprotein (P-gp; also known as MDR1) . ukm.myresearchgate.net P-gp is involved in the intestinal absorption and biliary excretion of the drug, actively transporting it out of cells and contributing to its poor absorption and elimination into the bile. ukm.myresearchgate.netresearchgate.neteuropa.eu While Aliskiren is a substrate for P-gp, it does not appear to inhibit its activity. nih.gov

In addition to P-gp, Aliskiren has been identified as a substrate for Organic Anion Transporting Polypeptides (OATPs) . europa.eueuropa.eu Specifically, in vitro studies have shown that Aliskiren is transported by OATP2B1 . europa.eunih.gov These uptake transporters, located on the luminal membrane of enterocytes in the intestine, may play a role in the absorption of Aliskiren. researchgate.netmedscape.com Interactions with inhibitors of these transporters, such as certain fruit juices or other drugs like cyclosporine, can alter Aliskiren's plasma concentrations. europa.eumedscape.com For instance, potent P-gp inhibitors like cyclosporine and itraconazole (B105839) have been shown to significantly increase Aliskiren's plasma concentration and area under the curve (AUC). europa.eueuropa.eu

Table 3: Aliskiren Interactions with Drug Transporters

TransporterTypeRole in Aliskiren Disposition
P-glycoprotein (P-gp/MDR1) EffluxLimits intestinal absorption; promotes biliary excretion ukm.myresearchgate.netresearchgate.net
OATP2B1 UptakeMay facilitate intestinal absorption europa.eunih.govmedscape.com
OATP1A2 UptakePotential role in intestinal absorption researchgate.net

Preclinical Pharmacological Investigations of Aliskiren Action Mechanisms: Contributions of Deuterated Analogues

Elucidation of Renin Inhibition Kinetics and Molecular Interactions in Experimental Systems

Aliskiren (B1664508) is a potent, nonpeptide inhibitor of human renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). nih.govnih.gov It binds to the S3bp binding site of renin, effectively blocking the conversion of angiotensinogen (B3276523) to angiotensin I. wikipedia.org This direct inhibition of renin leads to a decrease in plasma renin activity (PRA) and subsequently reduces the production of angiotensin II, a potent vasoconstrictor. nih.govfda.gov

In vitro studies have demonstrated the high potency and specificity of aliskiren for human renin. The half-maximal inhibitory concentration (IC50) of aliskiren for human renin is approximately 0.6 to 1.5 nM. caymanchem.commedchemexpress.comtargetmol.combiocat.com This high affinity and specificity distinguish it from other aspartic peptidases like cathepsin D and pepsin. nih.gov The use of deuterated standards like Aliskiren D6 hemifumarate is critical in these in vitro assays to accurately determine such kinetic parameters by providing a stable and reliable reference for quantification.

Pharmacological Studies on the Renin-Angiotensin System (RAS) in In Vitro and Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the pharmacological effects of aliskiren on the RAS. In rats transgenic for human renin and angiotensinogen, aliskiren has been shown to effectively lower blood pressure and reduce albuminuria. nih.gov Similarly, in diabetic rat models, aliskiren administration leads to a reduction in blood pressure and prevention of albuminuria. caymanchem.com

A key aspect of aliskiren's pharmacology is its effect on plasma renin activity and concentration. While other RAS inhibitors, such as ACE inhibitors and angiotensin receptor blockers (ARBs), also block the system, they lead to a compensatory rise in renin concentration due to the interruption of the negative feedback loop. nih.gov Aliskiren, by directly inhibiting renin activity, also causes a rise in renin concentration but simultaneously decreases plasma renin activity by 50-80%. nih.govfda.gov This unique mechanism of action at the origin of the RAS cascade is a key focus of preclinical investigations. nih.gov

Assessment of Organ-Protective Potentials in Experimental Disease Models

Beyond its blood pressure-lowering effects, preclinical research has extensively investigated the organ-protective capabilities of aliskiren in various disease models.

Analysis of Cardiac Remodeling and Fibrosis Pathways

In animal models of cardiac stress, such as pressure overload-induced heart hypertrophy and post-myocardial infarction, aliskiren has demonstrated significant cardioprotective effects. caymanchem.comhigashikuni-lab.org Studies have shown that aliskiren can ameliorate cardiac hypertrophy and fibrosis. caymanchem.com In a mouse model of myocardial infarction, combination therapy of aliskiren and valsartan (B143634) showed enhanced improvement in ventricular remodeling, suggesting synergistic protective effects. higashikuni-lab.org The mechanisms underlying these benefits are thought to involve the attenuation of tissue oxidative stress and inflammation. higashikuni-lab.org Research in hypertensive mouse models has also pointed to perivascular fibrosis as a key event in disease progression, a process that can be targeted by RAS inhibitors like aliskiren. mdpi.com

Mechanisms of Renal Protection and Proteinuria Reduction

The renoprotective effects of aliskiren have been consistently observed in preclinical models of both diabetic and non-diabetic kidney disease. nih.gov In diabetic rats, aliskiren has been shown to prevent albuminuria, a key marker of kidney damage. caymanchem.com Studies in rats transgenic for human renin and angiotensinogen also demonstrated that aliskiren effectively reduces albuminuria and normalizes serum creatinine (B1669602) levels. nih.gov These findings from animal models have provided a strong rationale for clinical trials investigating the renoprotective effects of aliskiren in patients with diabetes and hypertension. nih.gov

Anti-inflammatory Effects in Preclinical Paradigms

Recent preclinical studies have highlighted the anti-inflammatory properties of aliskiren. In rat models of inflammation, aliskiren demonstrated a dose-dependent reduction in inflammatory markers. nih.govnih.gov Specifically, it was found to significantly decrease the formation of inflammatory exudate and granuloma. nih.govnih.gov Furthermore, aliskiren treatment led to a reduction in serum concentrations of pro-inflammatory markers such as tumor necrosis factor-α (TNF-α), vascular cell adhesion molecule-1 (VCAM-1), and high-sensitivity C-reactive protein (hs-CRP). nih.govnih.gov Conversely, it was shown to restore the serum concentration of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov These findings suggest that the therapeutic benefits of aliskiren may extend beyond its hemodynamic effects to include direct modulation of inflammatory pathways.

Research on Oxidative Stress Modulation and Antioxidant Activity of Aliskiren

The role of oxidative stress in cardiovascular and renal diseases is well-established. Preclinical research indicates that aliskiren possesses antioxidant properties. In studies of myocardial ischemia/reperfusion injury, aliskiren treatment was associated with a decrease in oxidative stress. It was found to reduce the production of superoxide (B77818) anions in cardiac tissue and abrogate the increase in systemic markers of oxidative stress. In hypertensive rat models, aliskiren has been shown to reduce oxidative stress in various organs, partly by downregulating the AT1R-NADPH oxidase pathway. nih.gov Furthermore, combination therapy of aliskiren and valsartan in a post-myocardial infarction mouse model demonstrated a greater attenuation of tissue oxidative stress compared to monotherapy. higashikuni-lab.org These findings suggest that the modulation of oxidative stress is a key mechanism contributing to the organ-protective effects of aliskiren.

Exploratory Research in Non-Cardiovascular Pathologies using Aliskiren

The direct renin inhibitor Aliskiren has been the subject of extensive research beyond its primary cardiovascular applications. Preclinical investigations have delved into its potential therapeutic effects across a range of non-cardiovascular diseases. In this context, deuterated analogues such as this compound serve as indispensable tools. The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, stable isotopic version of the parent compound. This modification does not alter the fundamental pharmacological properties but provides a distinct mass signature, making deuterated analogues ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays. These assays are crucial for accurately quantifying the concentration of the non-deuterated drug in biological samples during preclinical studies, thereby ensuring the reliability of pharmacokinetic and pharmacodynamic data. While the direct therapeutic investigation of deuterated analogues is not the primary focus, the mechanistic insights into Aliskiren's action in metabolic disorders, cancer cachexia, and neurological processes are critically underpinned by the robust quantitative data enabled by their use. The following sections detail the preclinical pharmacological findings for Aliskiren in these exploratory, non-cardiovascular domains.

Metabolic Disorders

A substantial body of preclinical evidence suggests that Aliskiren may have beneficial effects on various facets of metabolic syndrome, including insulin (B600854) resistance and dyslipidemia. These effects appear to stem from the inhibition of the renin-angiotensin system (RAS), which is increasingly recognized for its role in metabolic regulation. japer.infaimallusr.com

Studies in fructose-fed rats, a common model for inducing metabolic syndrome, have demonstrated that Aliskiren can both prevent the onset of and ameliorate existing metabolic dysregulation. nih.gov In these models, a high-fructose diet leads to hypertension, hyperglycemia, insulin resistance, and abnormal lipid profiles. nih.govresearchgate.net Treatment with Aliskiren has been shown to normalize these parameters, improving insulin sensitivity and glucose tolerance. nih.govresearchgate.net

Further research using genetically obese and insulin-resistant models, such as the obese Zucker rat and the transgenic Ren2 rat, corroborates these findings. nih.govoup.com In obese Zucker rats, chronic Aliskiren administration improved whole-body insulin sensitivity, enhanced glucose tolerance, and increased insulin-stimulated glucose transport in skeletal muscle. nih.gov This was associated with improved signaling through the Akt pathway, a key component of insulin signaling. nih.gov Similarly, in Ren2 rats, which overexpress renin, Aliskiren treatment normalized insulin resistance. oup.com These studies suggest that the benefits of renin inhibition on metabolic health may be linked to reduced oxidative stress and improved insulin signaling pathways. faimallusr.comoup.com

Table 1: Preclinical Studies of Aliskiren in Models of Metabolic Disorders

Animal Model Key Findings Measured Parameters Reference(s)
Fructose-fed Sprague-Dawley Rats Prevented and reversed metabolic syndrome characteristics. Systolic blood pressure, HOMA-IR, plasma glucose, triglycerides, cholesterol. nih.govresearchgate.net
Obese Zucker (fa/fa) Rats Improved glucose tolerance and whole-body insulin sensitivity; increased skeletal muscle glucose transport. Fasting plasma glucose, free fatty acids, HOMA-IR, oral glucose tolerance test (OGTT), Akt phosphorylation. nih.gov
Transgenic Ren2 Rats Normalized insulin resistance and reduced pancreatic islet insulin and Angiotensin II. Insulin resistance index, islet insulin and Angiotensin II immunostaining, blood glucose and insulin during IPGTT. oup.com

Cancer Cachexia

Cancer cachexia is a debilitating syndrome characterized by progressive weight loss, muscle wasting, and systemic inflammation, contributing significantly to cancer-related mortality. spandidos-publications.com The renin-angiotensin system has been implicated in the pathophysiology of cachexia, making its inhibition a potential therapeutic strategy.

Preclinical research using the C26 mouse colon adenocarcinoma model, a well-established experimental model for cancer cachexia, has shown that Aliskiren can potently alleviate multiple symptoms of the syndrome. spandidos-publications.comnih.govnih.gov In these studies, Aliskiren treatment significantly mitigated body weight loss, reduced tumor burden, and attenuated muscle wasting and dysfunction, ultimately prolonging survival. nih.govmedchemexpress.com

The anti-cachectic effects of Aliskiren are believed to be multi-faceted. nih.gov Mechanistically, Aliskiren was found to counteract several key drivers of cachexia, including:

Activation of the renin-angiotensin system. nih.gov

Systemic and muscular inflammation, marked by a reduction in pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Increased oxidative stress. nih.gov

Stimulation of muscle protein degradation pathways, specifically the autophagy-lysosome and ubiquitin-proteasome pathways. nih.gov

Notably, earlier administration of Aliskiren, as a preventive strategy before cachexia was fully developed, yielded more robust therapeutic effects compared to later treatment. nih.gov

Table 2: Preclinical Study of Aliskiren in a Model of Cancer Cachexia

Animal Model Key Findings Measured Parameters Reference(s)
C26 Colon Carcinoma-bearing BALB/c Mice Alleviated cachexia symptoms, reduced tumor burden, and prolonged survival. Antagonized RAS activation, inflammation, oxidative stress, and muscle degradation pathways. Body weight, tumor volume, muscle mass and function, survival rate, serum/muscle levels of Angiotensin I/II, TNF-α, IL-6. spandidos-publications.comnih.gov

Neurological Processes

Exploratory research has identified potential neuroprotective roles for Aliskiren, independent of its blood pressure-lowering effects. frontiersin.orgnih.gov Studies across various models of neurological insults, including ischemic stroke and diabetic neuropathy, suggest that direct renin inhibition could mitigate neuronal damage and inflammation.

In experimental models of ischemic stroke, such as the transient middle cerebral artery occlusion (tMCAO) model in mice and rats, Aliskiren has demonstrated significant neuroprotective effects. frontiersin.orgnih.govplos.org Central administration of Aliskiren reduced infarct volume and brain edema, leading to improved neurological outcomes and reduced mortality. frontiersin.orgplos.org These benefits were linked to the attenuation of apoptosis (programmed cell death) and a reduction in oxidative stress. faimallusr.comnih.gov Specifically, Aliskiren treatment was associated with the upregulation of the pro-survival PI3K/Akt signaling pathway and the anti-apoptotic protein Bcl-2, alongside a decrease in the pro-apoptotic protein Bax. nih.gov Furthermore, Aliskiren was shown to reduce the expression of inflammatory cytokines like TNF-α and IL-6 in the ischemic brain tissue. plos.org

The anti-inflammatory properties of Aliskiren have also been observed in models of neuroinflammation. japer.injaper.in For instance, in lipopolysaccharide (LPS)-induced inflammation models, Aliskiren treatment attenuated the rise in pro-inflammatory cytokines such as TNF-α and IL-6. japer.inresearchgate.net This suggests a direct modulatory effect on inflammatory pathways in the central nervous system.

Moreover, in the context of diabetic complications, Aliskiren has been investigated for its potential to alleviate diabetic neuropathy. nih.govresearchgate.net In streptozotocin-induced diabetic rats, Aliskiren treatment improved behavioral responses to pain stimuli, suggesting a protective effect against the development of neuropathic pain. nih.gov This was accompanied by a reduction in blood glucose levels. nih.gov Some clinical research in patients with type 2 diabetes and diabetic neuropathy has also pointed towards a reduction in serum TNF-α levels following Aliskiren treatment, suggesting an anti-inflammatory mechanism may be at play. scivisionpub.com

Table 3: Preclinical Studies of Aliskiren in Models of Neurological Processes

Animal Model Pathology Key Findings Measured Parameters Reference(s)
C57BL/6 Mice (tMCAO) Ischemic Stroke Reduced infarct volume, brain edema, and neurological deficits; attenuated apoptosis. Infarct volume, brain water content, neurological scores, Nissl staining, PI3K/Akt, Bcl-2, Bax expression. frontiersin.orgnih.govresearchgate.net
Double Transgenic Rats (dTGR) expressing human renin and angiotensinogen (MCAOR) Ischemic Stroke Reduced mortality and improved neurological outcome; reduced inflammatory gene expression in the ischemic core. Mortality, neurological score, infarct volume, mRNA expression of CXC chemokine ligand 1, IL-6, TNF-α. plos.org
Sprague-Dawley Rats (Streptozotocin-induced) Diabetic Neuropathy Reduced blood glucose and increased pain latency, suggesting protection against neuropathy. Blood glucose, hot-plate and tail-flick latency, mechanical hyperalgesia. nih.govresearchgate.net
ICR and C57BL/6J Mice LPS-induced Inflammation Attenuated the increase in plasma levels of pro-inflammatory cytokines. Plasma TNF-α, IL-6, and renin activity. japer.injaper.inresearchgate.net

Future Directions and Emerging Research Methodologies in Deuterated Renin Inhibitor Research

Development of Advanced Deuterated Probes for Mechanistic Pharmacological Studies

The strategic incorporation of deuterium (B1214612) into molecules like aliskiren (B1664508) offers a powerful tool for elucidating the intricate mechanisms of drug action. researchgate.net Deuterated compounds can serve as "heavy" probes to trace the metabolic fate of a drug and to study its pharmacokinetic and pharmacodynamic properties with high precision. researchgate.netresearchgate.net

Future research will likely focus on the synthesis of a new generation of deuterated probes with deuterium atoms placed at specific, metabolically vulnerable positions within the aliskiren molecule. By comparing the metabolic profiles of these selectively deuterated analogs with their non-deuterated counterparts, researchers can pinpoint the exact sites of metabolic attack by enzymes such as cytochrome P450. cdnsciencepub.com This detailed mechanistic understanding is crucial for designing next-generation renin inhibitors with enhanced resistance to metabolic degradation, potentially leading to a longer duration of action and reduced inter-individual variability in patient response.

Furthermore, advanced deuterated probes can be employed in sophisticated in vitro and in vivo studies to investigate the kinetic isotope effect (KIE). The KIE, which describes the change in reaction rate upon isotopic substitution, can provide invaluable insights into the rate-limiting steps of drug metabolism. researchgate.net By quantifying the KIE at different positions of the aliskiren molecule, researchers can build a comprehensive map of its metabolic pathways, paving the way for more rational drug design.

Table 1: Applications of Advanced Deuterated Probes in Pharmacology

ApplicationDescriptionPotential Impact on Renin Inhibitor Research
Metabolic Profiling Tracing the biotransformation of a drug by identifying and quantifying its deuterated metabolites.Precise identification of aliskiren's metabolic pathways, leading to the design of more stable analogs.
Pharmacokinetic Studies Using deuterated compounds as internal standards for highly accurate quantification of drug and metabolite levels in biological matrices. acs.orgImproved accuracy in determining the absorption, distribution, metabolism, and excretion (ADME) properties of deuterated aliskiren.
Kinetic Isotope Effect (KIE) Analysis Measuring the effect of deuterium substitution on the rate of metabolic reactions to identify rate-limiting steps.Deeper understanding of the enzymatic processes involved in aliskiren's breakdown, guiding the development of metabolically robust inhibitors.
Target Engagement Studies Utilizing deuterated ligands to study the binding affinity and residence time of a drug at its target protein.Enhanced understanding of the interaction between deuterated aliskiren and renin, facilitating the design of inhibitors with improved target engagement.

Application of Structural Biology Techniques for Renin-Inhibitor Complex Analysis

The three-dimensional structure of the complex formed between renin and its inhibitor is a critical determinant of the inhibitor's potency and selectivity. Advances in structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in the design of renin inhibitors, including aliskiren. researchgate.neteoinobrien.org

Future research will leverage these powerful techniques to gain an even more detailed understanding of the molecular interactions between deuterated renin inhibitors and the active site of renin. High-resolution crystal structures of renin in complex with deuterated aliskiren analogs can reveal subtle changes in binding geometry and hydrogen bonding patterns that may arise from the presence of deuterium. eoinobrien.org This information is invaluable for the rational design of new inhibitors with optimized binding characteristics.

Cryo-EM, in particular, offers the advantage of studying large and flexible protein complexes in their near-native state, without the need for crystallization. This technique can be applied to investigate the conformational dynamics of the renin-inhibitor complex and to identify potential allosteric binding sites that could be targeted for the development of novel classes of renin inhibitors. portlandpress.com The combination of X-ray crystallography and cryo-EM will provide a comprehensive structural basis for understanding the mechanism of action of deuterated renin inhibitors and for guiding the development of more effective therapies. portlandpress.com

Integration of Multi-Omics Approaches in Renin-Angiotensin System Research

The renin-angiotensin system is a complex network of interacting components that plays a central role in regulating blood pressure and fluid balance. researchgate.net To fully understand the systemic effects of deuterated renin inhibitors, it is essential to adopt a holistic approach that goes beyond the study of a single target. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for unraveling the complex biological pathways modulated by these drugs. jci.org

By integrating these different layers of biological information, researchers can gain a systems-level understanding of the effects of deuterated renin inhibitors and identify potential off-target effects. ahajournals.org This knowledge is crucial for predicting patient response, for personalizing treatment strategies, and for developing safer and more effective antihypertensive therapies. A study employing a multi-omics approach to investigate hypertensive cardiomyopathy identified the key role of sphingolipid metabolism disorders in angiotensin II-induced myocardial remodeling. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Aliskiren Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and development. researchgate.netfrontiersin.org These in silico methods allow researchers to study the dynamic behavior of molecules and to predict their properties with a high degree of accuracy. frontiersin.org

In the context of deuterated renin inhibitor research, computational approaches can be used to model the binding of aliskiren and its deuterated analogs to the active site of renin. tandfonline.com MD simulations can provide detailed insights into the conformational changes that occur upon inhibitor binding and can help to identify the key interactions that contribute to binding affinity and selectivity. portlandpress.com A molecular docking study has explored the interaction of aliskiren with the main protease of SARS-CoV-2. tandfonline.com

Furthermore, computational methods can be used to predict the ADME properties of novel deuterated renin inhibitors, helping to prioritize candidates for synthesis and experimental testing. By simulating the metabolic transformation of these compounds, researchers can predict their metabolic stability and identify potential metabolites. This information can be used to guide the design of new inhibitors with improved pharmacokinetic profiles. The combination of computational and experimental approaches will accelerate the discovery and development of the next generation of deuterated renin inhibitors.

Q & A

Q. How can researchers confirm the purity of Aliskiren D6 Hemifumarate using spectroscopic methods?

Infrared (IR) spectroscopy is a primary method for purity assessment. Key peaks include:

  • Asymmetric C-H stretching vibrations at 2932.66, 2969.47, and 2875.29 cm⁻¹.
  • C-O bonds (1306.24, 1425.59 cm⁻¹) and C=O bonds (1609.29, 1664.08 cm⁻¹).
  • Amine group vibrations at 1565.98 cm⁻¹. Deviations in these peaks in polymer mixtures may indicate impurities, requiring baseline correction or complementary methods like RP-HPLC .

Q. What analytical techniques are validated for quantifying this compound in combination therapies?

Spectrophotometric methods are commonly used:

  • For Amlodipine Besylate (co-administered drug): Direct measurement at 360 nm (no interference from Aliskiren).
  • For this compound: First-derivative spectroscopy at 290 nm or ratio subtraction at 280.4 nm. RP-HPLC with UV detection (validated per ICH guidelines) ensures specificity for both drugs in combined formulations .

Q. What is the recommended synthetic pathway for this compound in a laboratory setting?

A continuous flow synthesis process enables scalable production:

  • Lactone ring opening of intermediate 153 with amine 154 (10 equiv) and additive 155 (1 equiv) in a tubular reactor (100°C, 4 h residence time).
  • Solvent-free steps due to melted intermediate 156 , followed by purification and formulation in a compact plant module (45 g/h yield) .

Q. How does deuterium labeling (D6) affect the physicochemical properties of Aliskiren Hemifumarate?

Deuterium substitution at six positions increases molecular weight slightly (e.g., from 609.8 to ~615.8 g/mol) but preserves the IC₅₀ (1.5 nM) for renin inhibition. Isotopic purity (>98%) must be confirmed via mass spectrometry or NMR to avoid pharmacokinetic variability .

Q. What are the critical steps in isolating this compound during crystallization?

A two-stage mixed suspension mixed product removal (MSMPR) continuous crystallization achieves >99% purity and >92% yield:

  • Population balance modeling optimizes crystal growth kinetics.
  • Key parameters: Nucleation rate, growth rate, and equilibrium distribution coefficients .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions when analyzing this compound-polymer mixtures?

Overlapping IR peaks (e.g., C-O stretches in polymers vs. drug) require:

  • Differential scanning calorimetry (DSC) to detect amorphous-crystalline transitions.
  • Principal component analysis (PCA) of spectral data to distinguish drug-specific signals .

Q. What strategies improve the stability of this compound in long-term pharmacokinetic studies?

  • Store lyophilized samples at -80°C with desiccants to prevent hemifumarate degradation.
  • Use deuterated solvents (e.g., D₂O) in NMR studies to minimize proton exchange artifacts.
  • Validate stability-indicating RP-HPLC methods with forced degradation (acid/alkali/oxidative stress) .

Q. How can continuous manufacturing be optimized for this compound tablets?

Integrate synthesis, purification, and tableting into a single flow system:

  • Use in-line PAT (process analytical technology) for real-time monitoring of critical quality attributes (CQAs).
  • Adjust residence time in tubular reactors to control polymorphic form (e.g., avoiding hydrate formation) .

Q. What computational tools are effective for modeling this compound’s renin binding kinetics?

  • Molecular dynamics (MD) simulations of the S3 subsite binding pocket.
  • Free energy perturbation (FEP) to quantify deuterium’s impact on binding affinity.
  • Compare with experimental IC₅₀ data from surface plasmon resonance (SPR) assays .

Q. How do isotopic impurities in this compound affect metabolic stability studies?

  • Trace non-deuterated Aliskiren (≤1%) can skew LC-MS/MS results.
  • Use high-resolution mass spectrometry (HRMS) with isotopic pattern deconvolution.
  • Cross-validate with stable isotope-labeled internal standards (e.g., ¹³C₂,²H₆ variants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.